
1-Adamantan-1-yl-3-(2-hydroxyethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-Adamantan-1-yl-3-(2-hydroxyethyl)urea” is a chemical compound with the CAS Number: 120615-92-1 . It has a molecular weight of 238.33 . The IUPAC name for this compound is N-(1-adamantyl)-N’-(2-hydroxyethyl)urea .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 2D or 3D model of the molecule.Physical And Chemical Properties Analysis
“this compound” is a solid substance . Its molecular weight is 238.33 . More specific physical and chemical properties such as melting point, boiling point, solubility, etc., are not provided in the search results.Scientific Research Applications
Urease Inhibition and Medical Applications
1-Adamantan-1-yl-3-(2-hydroxyethyl)urea, as a urea derivative, may have relevance in the context of urease inhibition, which is significant for treating infections and managing urea levels in various medical and agricultural scenarios. Urease is an enzyme that catalyzes the hydrolysis of urea into ammonia and carbon dioxide, playing a crucial role in conditions like gastric and urinary tract infections caused by urease-producing bacteria such as Helicobacter pylori. Urease inhibitors, including urea derivatives, are explored for their potential to treat these infections. However, the only clinically used urease inhibitor, acetohydroxamic acid, shows severe side effects, indicating a need for alternative compounds with improved safety profiles (Kosikowska & Berlicki, 2011).
Biosensors for Urea Detection
The development of urea biosensors leverages the unique properties of urea derivatives for detecting and quantifying urea concentration. These biosensors are crucial for diagnosing and managing diseases related to abnormal urea levels, such as renal failure, hepatic failure, and various metabolic disorders. Advanced materials, including nanoparticles and conducting polymers, are utilized to enhance the sensitivity and specificity of these biosensors, indicating the utility of urea derivatives in the technological advancement of medical diagnostics (Botewad et al., 2021).
Neurodegenerative Diseases Treatment
Compounds with an adamantane structure, like this compound, show promise in treating neurodegenerative diseases. Adamantane derivatives, including amantadine and memantine, are already used for dementia, Alzheimer's, and Parkinson's disease treatments. The structural properties of these compounds, particularly their ability to modulate neurotransmitter systems, highlight the potential of adamantane-based scaffolds in developing new therapeutic agents for neurodegenerative conditions (Dembitsky et al., 2020).
Agricultural Enhancements
The use of urea as a nitrogen fertilizer in agriculture is widespread, but its efficiency can be compromised by volatilization and other losses. Research into urease inhibitors, including adamantane derivatives, aims to improve the agronomic efficiency of urea fertilizers by reducing ammonia loss, thereby enhancing nitrogen utilization by plants. This not only improves crop yields but also minimizes environmental pollution associated with nitrogen fertilizers (Cantarella et al., 2018).
Mechanism of Action
Target of Action
The primary target of 1-Adamantan-1-yl-3-(2-hydroxyethyl)urea is the orphan nuclear receptor Nur77 . Nur77 is a unique transcription factor encoded by an immediate early gene and is a potential therapeutic target for cancer treatment .
Mode of Action
This compound: interacts with its target, Nur77, modulating its expression and activity . The compound has been found to induce Nur77 expression in a time- and dose-dependent manner in H460 cells .
Biochemical Pathways
The biochemical pathways affected by This compound are primarily related to cell survival and cell death . Nur77, the target of this compound, regulates the expression of genes involved in multiple physiological and pathological processes .
Result of Action
The molecular and cellular effects of This compound ’s action are primarily related to its modulation of Nur77. The compound induces Nur77 expression, which in turn can lead to apoptosis, or programmed cell death . This makes it a potential candidate for anticancer therapy .
Action Environment
The action, efficacy, and stability of This compound can be influenced by various environmental factors. For instance, the introduction of a n-alkyl group that had more than three carbon atoms to the pharmaceutical core was found to be unfavorable for anti-proliferative properties .
properties
IUPAC Name |
1-(1-adamantyl)-3-(2-hydroxyethyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O2/c16-2-1-14-12(17)15-13-6-9-3-10(7-13)5-11(4-9)8-13/h9-11,16H,1-8H2,(H2,14,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBHYFNMMUBVBEX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)NC(=O)NCCO |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
120615-92-1 |
Source


|
| Record name | 1-(1-Adamantyl)-3-(2-hydroxyethyl)urea | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120615921 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(1-ADAMANTYL)-3-(2-HYDROXYETHYL)UREA | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3X28Y8N3KQ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

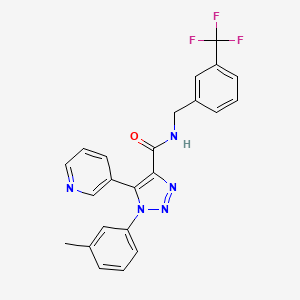
![N-(3-chloro-4-methylphenyl)-2-{1'H-spiro[cyclohexane-1,2'-quinazoline]sulfanyl}acetamide](/img/structure/B2557381.png)
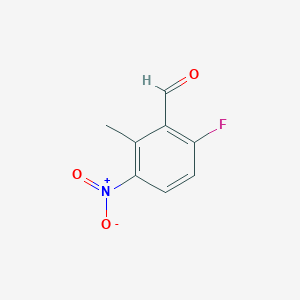
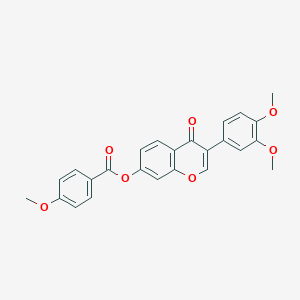

![N1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-N2-((1-(furan-2-ylmethyl)piperidin-4-yl)methyl)oxalamide](/img/structure/B2557388.png)
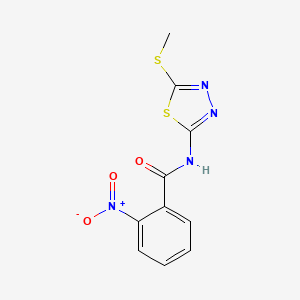
![1-[5-(3-ethyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-5-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B2557391.png)

![N-[3-(5-Methyl-1,2,4-oxadiazol-3-yl)-1-prop-2-enoylpyrrolidin-3-yl]acetamide](/img/structure/B2557393.png)
![N-(4-fluorophenyl)-1-(3,4,5-trimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2557394.png)
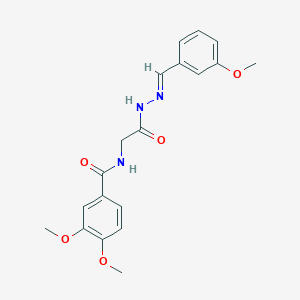

![(E)-N-[2-(Methoxymethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-8-yl]-2-phenylethenesulfonamide](/img/structure/B2557402.png)